molecular formula C14H12F3N3O B7545921 N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide

N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B7545921
M. Wt: 295.26 g/mol
InChI Key: IWOOPFASBPGYAP-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a benzamide moiety with a trifluoromethyl group at position 3

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-8-6-9(2)19-13(18-8)20-12(21)10-4-3-5-11(7-10)14(15,16)17/h3-7H,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOOPFASBPGYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 4,6-dimethylpyrimidine with 3-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine: A simpler analog without the benzamide and trifluoromethyl groups.

    4-[N′-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid: A related compound with a different functional group at the benzamide position.

    N-((4,6-dimethylpyrimidin-2-yl)carbamothioyl)benzamide: Another analog with a thiocarbonyl group instead of the carbonyl group.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the dimethylpyrimidine moiety, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential for specific interactions with biological targets.

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